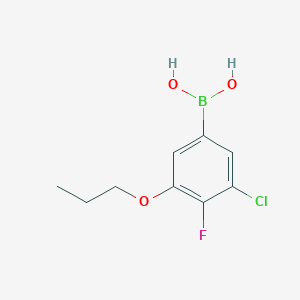

3-Chloro-4-fluoro-5-propoxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4-fluoro-5-propoxyphenylboronic acid: is an organoboron compound with the molecular formula C9H11BClFO3 and a molecular weight of 232.44 g/mol . This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-5-propoxyphenylboronic acid typically involves the reaction of 3-Chloro-4-fluoro-5-propoxyphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions:

Palladium Catalysts: Palladium acetate or palladium chloride.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran, dimethylformamide.

Major Products Formed:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution.

Applications De Recherche Scientifique

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Acts as a reagent in various catalytic processes, including cross-coupling reactions.

Biology and Medicine:

Drug Development: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Bioconjugation: Used in the development of bioconjugates for targeted drug delivery and diagnostic applications.

Industry:

Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Agriculture: Potential use in the development of agrochemicals.

Mécanisme D'action

The mechanism of action of 3-Chloro-4-fluoro-5-propoxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid moiety.

Comparaison Avec Des Composés Similaires

- 3-Chloro-4-fluorophenylboronic acid

- 4-Fluoro-3-chlorophenylboronic acid

- 4-Chlorophenylboronic acid

Uniqueness: 3-Chloro-4-fluoro-5-propoxyphenylboronic acid is unique due to the presence of the propoxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of specific organic molecules that require this unique substitution pattern .

Activité Biologique

3-Chloro-4-fluoro-5-propoxyphenylboronic acid (CAS Number: 2096331-01-8) is a boronic acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound serves as a valuable tool in various fields, including medicinal chemistry and cell biology, primarily due to its ability to interact with specific biological targets.

This compound exhibits significant reactivity, particularly in enzyme inhibition and protein interactions. Its boronic acid group allows it to form covalent bonds with hydroxyl groups on serine or threonine residues in proteins, leading to modulation of enzymatic activity. This interaction can inhibit proteases and kinases, affecting various cellular processes such as signaling pathways, gene expression, and metabolic functions.

| Property | Description |

|---|---|

| Molecular Formula | C10H11BClF2O2 |

| Molecular Weight | 233.46 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Stability | Stable under standard laboratory conditions |

The primary mechanism of action for this compound involves its ability to covalently bind to the active sites of target enzymes. This binding can be either reversible or irreversible, depending on the enzyme and the specific conditions. The compound's influence on cellular signaling is mediated through the inhibition of key kinases and phosphatases, which subsequently alters downstream signaling pathways and affects cellular outcomes such as proliferation, differentiation, and apoptosis .

Cellular Effects

Research indicates that this compound significantly impacts cellular functions by modulating enzyme activities involved in critical signaling pathways. For instance, inhibition of specific kinases can lead to altered phosphorylation states of target proteins, ultimately affecting gene expression patterns. Studies have demonstrated that exposure to varying concentrations of this compound can result in dose-dependent effects on cell viability and function.

Dosage Effects in Animal Models

In vivo studies have shown that the biological effects of this compound are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without significant toxicity. However, at higher doses, adverse effects such as cellular damage and organ dysfunction may occur. This highlights the importance of optimizing dosage for therapeutic applications.

Table 2: Dose-Dependent Effects

| Dose (mg/kg) | Biological Effect | Observations |

|---|---|---|

| 1 | Minimal inhibition | No significant toxicity |

| 10 | Moderate inhibition | Altered gene expression |

| 50 | High inhibition | Induced cellular damage |

Metabolic Pathways

The metabolism of this compound primarily occurs in the liver, where it is transformed into various metabolites. These metabolites can influence metabolic pathways by altering the activity of critical enzymes involved in metabolism. The compound's interactions with metabolic enzymes may also affect the levels of specific metabolites within cells.

Comparison with Similar Compounds

When compared to other phenylboronic acids, such as 3-Chloro-4-fluorophenylboronic acid and 4-Chlorophenylboronic acid, the unique propoxy group in this compound enhances its reactivity and selectivity. This structural feature makes it particularly useful for synthesizing specific organic molecules that require tailored substitution patterns .

Table 3: Comparison with Similar Compounds

| Compound | Unique Features |

|---|---|

| This compound | Propoxy group enhances selectivity |

| 3-Chloro-4-fluorophenylboronic acid | Lacks propoxy group |

| 4-Chlorophenylboronic acid | Simpler structure |

Propriétés

IUPAC Name |

(3-chloro-4-fluoro-5-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO3/c1-2-3-15-8-5-6(10(13)14)4-7(11)9(8)12/h4-5,13-14H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWGANLDUFKVLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)OCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.